molecular formula C13H19NO3 B2700179 tert-butyl2-amino-2-(3-methoxyphenyl)acetate CAS No. 2248267-47-0

tert-butyl2-amino-2-(3-methoxyphenyl)acetate

Cat. No.: B2700179
CAS No.: 2248267-47-0
M. Wt: 237.299
InChI Key: SVLITBBMVAAIMH-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-(3-methoxyphenyl)acetate is a chiral ester derivative featuring a tert-butyl ester group, an amino substituent, and a 3-methoxyphenyl moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting antibacterial and anticancer pathways . Its tert-butyl group enhances steric protection, improving stability against hydrolysis compared to smaller esters like methyl or ethyl . Structural characterization via NMR and HRMS (e.g., $ ^1H $ NMR δ 7.35–7.20 for aromatic protons, HRMS [M + Na]$^+$: 382.0725) confirms its purity and functional groups .

Properties

IUPAC Name

tert-butyl 2-amino-2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14)9-6-5-7-10(8-9)16-4/h5-8,11H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLITBBMVAAIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(3-methoxyphenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl 2-amino-2-(3-methoxyphenyl)acetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-amino-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of alcohols .

Scientific Research Applications

tert-butyl2-amino-2-(3-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Ester Group Variants

  • Methyl Esters: Methyl (2s)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride (CAS 1391408-07-3) shares the same core structure but with a methyl ester.
  • Ethyl Esters: Ethyl 2-(3-aminophenyl)acetate (CAS 52273-79-7) replaces the tert-butyl with an ethyl group and positions the amino substituent on the phenyl ring. This structural difference alters electronic properties and bioavailability .

Substituent Modifications

  • Methylamino Derivatives: Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride introduces a methylamino group instead of a primary amine, which may enhance lipophilicity and alter receptor binding .
  • Diazo Derivatives: 1,3-Dioxoisoindolin-2-yl 2-diazo-2-(3-methoxyphenyl)acetate (λmax = 416 nm) incorporates a photoreactive diazo group, making it more reactive but less stable than the tert-butyl amino analog .

Physicochemical Properties

Property tert-Butyl 2-Amino-2-(3-Methoxyphenyl)Acetate Methyl Ester Analog Ethyl 2-(3-Aminophenyl)Acetate
Molecular Weight ~265.3 g/mol (C${13}$H${19}$NO$_3$) 239.7 g/mol (C${10}$H${14}$ClNO$_3$) 193.2 g/mol (C${10}$H${13}$NO$_2$)
Melting Point 185–188°C Not reported Not reported
Stability High (tert-butyl resists hydrolysis) Moderate (methyl ester labile) Moderate (ethyl ester labile)
Lipophilicity (LogP) Estimated >3 (tert-butyl enhances) ~2.5 (less hydrophobic) ~1.8 (polar substituent)

Biological Activity

Tert-butyl 2-amino-2-(3-methoxyphenyl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H19NO3
  • Molecular Weight : 235.29 g/mol
  • Functional Groups : The presence of an amino group, a methoxy group, and an ester group contributes to its reactivity and biological interactions.

The biological activity of tert-butyl 2-amino-2-(3-methoxyphenyl)acetate is largely attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. Key aspects of its mechanism include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues in target proteins, enhancing binding affinity.
  • Hydrophobic Interactions : The methoxyphenyl group facilitates hydrophobic interactions, which are crucial for the compound's biological efficacy.

Biological Activity

Research indicates that tert-butyl 2-amino-2-(3-methoxyphenyl)acetate exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInteraction with specific enzymes
NeuropharmacologicalPotential effects on neurotransmitter systems
Antitumor PotentialRelated compounds show activity against tumors

Case Study: Neuropharmacological Research

A study exploring the neuropharmacological properties of structurally similar compounds highlighted their ability to modulate neurotransmitter systems. While direct studies on tert-butyl 2-amino-2-(3-methoxyphenyl)acetate are ongoing, the implications of similar compounds suggest that this compound may also influence dopaminergic or serotonergic pathways, warranting further investigation.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl 2-amino-2-(4-methoxyphenyl)acetateDifferent methoxy positioningSimilar enzyme inhibition
Tert-butyl hydroxy(phenyl)acetateHydroxyl instead of amino groupAntioxidant properties
Tert-butyl (cyclohexylmethyl)aminoacetateCyclohexyl substitutionPotential analgesic effects

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